molecular formula C15H16N8O4S3 B045380 Cefazolin delta-3-methyl ester CAS No. 117929-10-9

Cefazolin delta-3-methyl ester

Cat. No.: B045380
CAS No.: 117929-10-9
M. Wt: 468.5 g/mol
InChI Key: VWSAVDPCHLJLPI-IAUSTGCCSA-N
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Description

Cefazolin delta-3-methyl ester is a derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound is synthesized to enhance the pharmacokinetic properties of cefazolin, particularly its bioavailability and stability. Cephalosporins are known for their broad-spectrum antibacterial activity, and this compound is no exception, exhibiting significant efficacy against various Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Cefazolin delta-3-methyl ester has various applications in scientific research:

    Chemistry: Used as a model compound to study the stability and reactivity of cephalosporins under different conditions.

    Biology: Employed in studies investigating the mechanisms of bacterial resistance to cephalosporins.

    Medicine: Explored for its potential to improve the pharmacokinetic properties of cefazolin, making it more effective in treating bacterial infections.

    Industry: Utilized in the development of new cephalosporin derivatives with enhanced properties.

Mechanism of Action

Cefazolin inhibits cell wall biosynthesis by binding penicillin-binding proteins which stops peptidoglycan synthesis . Penicillin-binding proteins are bacterial proteins that help to catalyze the last stages of peptidoglycan synthesis, which is needed to maintain the cell wall .

Safety and Hazards

Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction . It’s recommended to wear protective gloves and respiratory protection, and to avoid breathing dust .

Future Directions

The demand for antibiotics, including cefazolin, is growing and the use of this drug is increasing worldwide . There is increasing urgency to manufacture this type of important drug in locations close to medical practices . The second pathway of combined chemical and biocatalytic CEZ synthesis is preferable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefazolin delta-3-methyl ester involves the esterification of cefazolin. One common method includes the reaction of cefazolin with methanol in the presence of an acid catalyst. The reaction is typically carried out under mild conditions to prevent degradation of the β-lactam ring, which is crucial for the antibiotic activity of cephalosporins .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis. This method uses immobilized recombinant cephalosporin-acid synthetase as a biocatalyst. The process involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with the methyl ester of 1(H)-tetrazolylacetic acid .

Chemical Reactions Analysis

Types of Reactions: Cefazolin delta-3-methyl ester undergoes several types of chemical reactions, including hydrolysis, isomerization, and oxidation.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cefazolin and methanol.

    Isomerization: Delta-2 isomer of cefazolin.

    Oxidation: Cephalosporoic acid.

Comparison with Similar Compounds

Uniqueness: Cefazolin delta-3-methyl ester is unique due to its enhanced stability and bioavailability compared to cefazolin. The esterification process improves its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antibiotics .

Properties

IUPAC Name

methyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSAVDPCHLJLPI-IAUSTGCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922577
Record name N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117929-10-9
Record name Cefazolin delta-3-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117929109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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